![molecular formula C15H22N2O4S B5876881 N-(2,3-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5876881.png)
N-(2,3-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide
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Overview
Description
N-(2,3-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide, commonly known as DMSO-Pip, is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in various fields of research, including pharmaceuticals, biotechnology, and medicine. DMSO-Pip has shown promising results in various studies due to its unique properties and mechanism of action.
Mechanism of Action
The mechanism of action of DMSO-Pip is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. It also inhibits the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
DMSO-Pip has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, relieve pain, and improve cognitive function. It has also been found to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DMSO-Pip in lab experiments is its high degree of purity. This ensures that the results obtained are accurate and reliable. Another advantage is its versatility, as it can be used in a wide range of experiments. However, one limitation of using this compound is that it can be expensive and difficult to obtain in large quantities.
Future Directions
There are several future directions for the research on DMSO-Pip. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another area of interest is its potential use as an anti-cancer agent. Further studies are needed to fully understand the mechanism of action of DMSO-Pip and its potential therapeutic applications.
Synthesis Methods
The synthesis of DMSO-Pip involves the reaction of 2,3-dimethylbenzenamine with 4-morpholinecarbaldehyde, followed by the reaction of the resulting product with methanesulfonyl chloride. The final product is a white crystalline solid with a high degree of purity.
Scientific Research Applications
DMSO-Pip has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and neuroprotective properties. It has also been found to be effective in treating various diseases, including cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-12-5-4-6-14(13(12)2)17(22(3,19)20)11-15(18)16-7-9-21-10-8-16/h4-6H,7-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXZRSYOGFJBTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)N2CCOCC2)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-Dimethyl-phenyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide |
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